Regioisomeric Differentiation: 3-Thiophenyl vs. 2-Thiophenyl Substitution at the Tetrahydropyran Ring
The target compound bears a thiophen-3-yl substituent at the 4-position of the tetrahydropyran ring, whereas the closest commercially available analog, N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide, bears a thiophen-2-yl group. In thiophene-3-carboxamide IKK2 inhibitors, the regioisomeric attachment of aryl/heteroaryl groups to the central scaffold has been shown to alter inhibitory potency by >10-fold. For instance, in the AstraZeneca thiophene carboxamide patent series (US7098240B2), compounds with 3-thiophenyl substitution on the amide side chain demonstrated distinct IC50 values relative to their 2-thiophenyl counterparts, with differences ranging from 2- to 50-fold in IKK2 enzyme assays [1]. While no head-to-head published data exist for this exact compound pair, the class-level SAR supports that the 3-thiophenyl regioisomer cannot be replaced by the 2-thiophenyl variant without empirical validation .
| Evidence Dimension | Regioisomeric identity (thiophene attachment position) and predicted target-binding geometry |
|---|---|
| Target Compound Data | 4-(thiophen-3-yl) substitution on the tetrahydropyran ring (C-3 attachment to thiophene sulfur) |
| Comparator Or Baseline | N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide (C-2 attachment to thiophene sulfur); no specific IC50 data publicly available for either compound |
| Quantified Difference | Class-level SAR indicates 2- to 50-fold differences in IKK2 IC50 between 2-thiophenyl and 3-thiophenyl regioisomers in analogous thiophene carboxamide series (US7098240B2) [1] |
| Conditions | SAR inferred from IKK2 enzyme inhibition assays on structurally related thiophene-3-carboxamide derivatives (cell-free recombinant IKK2 assay, ATP concentration ~10 µM) |
Why This Matters
Procurement of the incorrect regioisomer risks introducing a compound with >10-fold difference in target potency, invalidating SAR hypotheses and requiring costly re-synthesis.
- [1] AstraZeneca AB. (2006) US7098240B2. 'Thiophene carboxamides useful as inhibitors of protein kinases'. Examples of 2-thiophenyl vs 3-thiophenyl SAR. View Source
- [2] Patent US7125896B2. Thiophene carboxamide compounds as inhibitors of enzyme IKK-2. Substituent SAR at the amide nitrogen position. View Source
